2-Piperidin-4-ylpropanedinitrile;hydrochloride
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Overview
Description
2-Piperidin-4-ylpropanedinitrile;hydrochloride is a chemical compound with the molecular formula C8H11N3·HCl. It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 2-Piperidin-4-ylpropanedinitrile;hydrochloride typically involves the reaction of piperidine with malononitrile under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate malononitrile, followed by the addition of piperidine to form the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
2-Piperidin-4-ylpropanedinitrile;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Piperidin-4-ylpropanedinitrile;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological molecules.
Medicine: Research into its potential therapeutic applications includes its use as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 2-Piperidin-4-ylpropanedinitrile;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Piperidin-4-ylpropanedinitrile;hydrochloride can be compared with other piperidine derivatives, such as:
Piperidine: A simpler structure with a wide range of applications in organic synthesis and pharmaceuticals.
Piperidine-4-carboxylic acid: Used in the synthesis of various drugs and as a building block in organic chemistry.
2,6-Dimethylpiperidine: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific chemical structure, which allows for unique interactions with biological molecules and its versatility in various chemical reactions .
Properties
IUPAC Name |
2-piperidin-4-ylpropanedinitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.ClH/c9-5-8(6-10)7-1-3-11-4-2-7;/h7-8,11H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHGTKBIGUBUOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C#N)C#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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